

11-Deoxy-11-methylene PGD2: A Technical Guide

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Compound of Interest

Compound Name: 11-Deoxy-11-methylene PGD2

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Abstract

11-Deoxy-11-methylene Prostaglandin D2 (11d-11m-PGD2) is a synthetic, chemically stable isosteric analog of the naturally occurring Prostaglandin D2 (PGD2). This stability, achieved by replacing the chemically labile 11-keto group with an exocyclic methylene group, makes it a valuable tool for studying PGD2-mediated signaling pathways. While structurally similar to PGD2, 11d-11m-PGD2 exhibits a distinct pharmacological profile, acting as a potent modulator of adipogenesis and demonstrating varied activity at the D-prostanoid (DP) receptors. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental data related to 11d-11m-PGD2, serving as a resource for researchers in pharmacology, cell biology, and drug discovery.

Chemical Properties

11-Deoxy-11-methylene PGD2 is characterized by the substitution of the keto group at the 11th position with a methylene group. This modification confers enhanced stability compared to the parent compound, PGD2, which is prone to dehydration.^{[1][2]}

Property	Value	Reference
Formal Name	9 α ,15S-dihydroxy-11-methylene-prosta-5Z,13E-dien-1-oic acid	[1]
CAS Number	100648-29-1	[1][3]
Molecular Formula	C ₂₁ H ₃₄ O ₄	[1][3]
Formula Weight	350.5	[1][3]
Purity	≥98%	[1]
Formulation	A solution in methyl acetate	[1]
Solubility	DMF: 100 mg/ml, DMSO: 100 mg/ml, Ethanol: 100 mg/ml, PBS (pH 7.2): 3.75 mg/ml	[1]
Storage	-20°C	[1]
Stability	≥ 2 years	[1]

Biological Activity and Mechanism of Action

The biological functions of **11-Deoxy-11-methylene PGD2** are primarily mediated through its interaction with the prostanoid DP receptors, DP1 and DP2 (also known as CRTH2).[4][5] PGD2 itself has a dual role in inflammation, with DP1 activation generally leading to anti-inflammatory effects and DP2 activation promoting pro-inflammatory responses.[5][6]

Adipogenesis

11-Deoxy-11-methylene PGD2 has been shown to be a potent stimulator of fat storage in cultured adipocytes, an effect that is suppressed by the cyclooxygenase inhibitor indomethacin.[7][8] In a dose-dependent manner, it is significantly more potent than the natural PGD2 in promoting adipogenesis.[4] This pro-adipogenic effect is associated with the up-regulation of adipogenesis marker genes.[4] During the maturation of adipocytes, the expression of both DP1 and DP2 receptors, as well as lipocalin-type PGD synthase, is enhanced.[4]

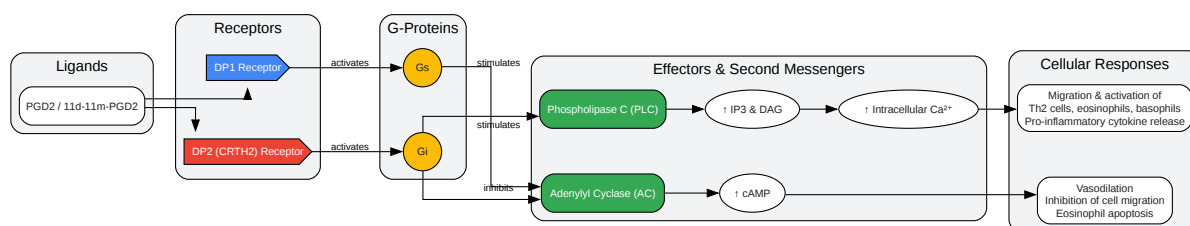
Receptor Activity

The interaction of **11-Deoxy-11-methylene PGD2** with DP receptors is complex and appears to be cell-type dependent. While it demonstrates pro-adipogenic effects that are attenuated by a DP1 antagonist, it has been reported to have little to no agonist activity at the DP1 receptor on human platelets.[1][2][4]

Furthermore, some studies indicate that **11-Deoxy-11-methylene PGD2** has minimal to no agonist activity at the DP2 receptor.[9] Interestingly, this analog has been identified as a DP2 antagonist with an IC50 of approximately 2 μ M.[9]

Signaling Pathways

The signaling cascades initiated by PGD2 and its analogs are dependent on which DP receptor is activated.



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PGD2 Receptor Signaling Pathways.

Experimental Protocols

Adipogenesis Assay

- Cell Culture: Murine 3T3-L1 preadipocytes are cultured to confluence.

- **Differentiation Induction:** Two days post-confluence, differentiation is induced using a cocktail containing insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX) in the presence or absence of indomethacin.
- **Treatment:** Cells are treated with varying concentrations of PGD2 or **11-Deoxy-11-methylene PGD2** during the maturation phase.
- **Lipid Accumulation Analysis:** After several days of differentiation, intracellular lipid accumulation is quantified by Oil Red O staining. The stained lipid droplets are then extracted, and the absorbance is measured spectrophotometrically.
- **Gene Expression Analysis:** Total RNA is extracted from the differentiated adipocytes, and the expression levels of adipogenesis marker genes (e.g., PPAR γ , aP2) and PGD2 receptors (DP1, DP2) are determined by quantitative real-time PCR (qRT-PCR).

Synthesis

The synthesis of **11-Deoxy-11-methylene PGD2** and its derivatives has been described in the chemical literature. A key publication outlining a synthetic route is:

- Torisawa, Y., Yamaguchi, T., Sakata, S., et al. (1985). Synthesis of 11-deoxo-11-methylene-prostaglandin D2 and its derivatives. Chemical & Pharmaceutical Bulletin (Tokyo), 33(10), 4625-4628.[\[1\]](#)

Conclusion

11-Deoxy-11-methylene PGD2 serves as a critical research tool for elucidating the complex roles of PGD2 signaling in various physiological and pathological processes. Its enhanced stability overcomes the limitations of working with the natural ligand. The compound's potent pro-adipogenic activity and its distinct profile as a potential DP2 receptor antagonist highlight its importance in metabolic and inflammatory research. Further investigation into the precise mechanisms of action of **11-Deoxy-11-methylene PGD2** will undoubtedly contribute to a deeper understanding of the PGD2 pathway and may open new avenues for therapeutic intervention.

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